molecular formula C18H16O6 B2367493 Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-43-1

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2367493
CAS No.: 300557-43-1
M. Wt: 328.32
InChI Key: XUTJAKJBFJPXPM-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound featuring a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium is commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as bromine, nitric acid, and acyl chlorides are used for various substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

propan-2-yl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-10(2)22-18(20)16-11(3)23-14-7-6-12(9-13(14)16)24-17(19)15-5-4-8-21-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJAKJBFJPXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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